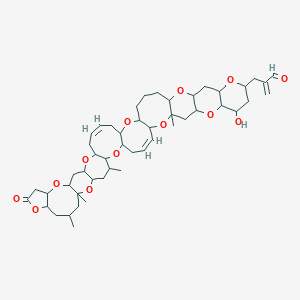

Brevetoxin A

Overview

Description

Brevetoxin A is a neurotoxin that is produced by the dinoflagellate Karenia brevis. This toxin is known to cause harmful algal blooms (HABs) in the Gulf of Mexico and other coastal regions. Brevetoxin A has been the subject of extensive scientific research due to its potential impact on human health and the environment.

Scientific Research Applications

Impact on Sea Turtle Health

Brevetoxins, produced by Karenia brevis during harmful algal blooms, have a significant impact on sea turtle health. Sea turtles may be exposed to brevetoxins through ingestion, inhalation, maternal transfer, and potentially absorption through the skin . Brevetoxins bind to voltage-gated sodium channels in the central nervous system, disrupting cellular function and inducing neurological symptoms in affected sea turtles .

Use in Therapeutic Interventions

Significant research efforts have focused on developing improved therapeutic interventions for brevetoxin exposure. Intravenous lipid emulsion therapy has proven highly effective at rapidly alleviating symptoms and accelerating brevetoxin removal from sea turtles .

Study of Neurotoxic Shellfish Poisoning

Brevetoxins are the main vector for a foodborne syndrome known as neurotoxic shellfish poisoning (NSP) in humans . The study of Brevetoxin A contributes to the understanding and prevention of this health risk.

Development of Monoclonal Antibodies

Research has been conducted to generate a broad-spectrum antibody against Brevetoxin A and develop a rapid indirect competitive enzyme-linked immunosorbent assay (icELISA) . This tool is useful for the rapid monitoring of brevetoxins in oyster samples .

Impact on Cellular Function

Brevetoxins bind to a unique site associated with rat brain synaptosomes . This interaction disrupts cellular function, providing a unique avenue for studying cellular mechanisms.

Modulation of Human Nav1 Channels

Research has shown that Brevetoxin A differentially modulates Na+ currents mediated by human neuronal and muscle Nav channels . This provides insights into the toxin’s impact on human neurological and muscular systems.

Use in Apoptosis and Cellular Metabolism Studies

The metabolic activity of brevetoxin-treated cells is used as an indication of cell proliferation . This makes Brevetoxin A a valuable tool in apoptosis and cellular metabolism studies.

Counteracting Effects of Brevetoxins

In the early 21st century, brevenal was described as the first naturally occurring antagonist to counteract the effects of brevetoxins . The study of Brevetoxin A contributes to the development of these counteracting agents.

Mechanism of Action

Target of Action

Brevetoxin A, also known as Brevetoxin PbTx 1, is a neurotoxin produced by the dinoflagellate Karenia brevis . The primary targets of Brevetoxin A are the voltage-gated sodium channels (VGSCs) in nerve cells . These channels play a crucial role in the propagation of action potentials in neurons, thereby controlling neuronal communication .

Mode of Action

Brevetoxin A interacts with its targets, the VGSCs, by binding to them and causing persistent activation . This persistent activation leads to the disruption of normal neurological processes . It has been shown that Brevetoxin A induces four distinct changes to sodium channel activity: a shift in activation to more negative potentials, longer mean open times, inhibition of fast inactivation, and a set of normal and partially inhibited channel sub-conductance states .

Biochemical Pathways

The biochemical pathways affected by Brevetoxin A are primarily related to neuronal signaling due to its interaction with VGSCs . The persistent activation of these channels disrupts the normal flow of sodium ions, which can lead to a range of downstream effects, including altered neuronal firing and potentially cell death .

Pharmacokinetics

It is known that brevetoxin a can be absorbed across gill membranes and exert its acute toxic effects in neuronal tissue . It has also been observed that Brevetoxin A reached blood concentrations equal to 25–30 nM after 12 h following intraperitoneal (i.p.) injection in mice .

Result of Action

The result of Brevetoxin A’s action is the disruption of normal neurological processes, leading to neurotoxic shellfish poisoning (NSP) in humans . Symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In marine animals, the toxicity of Brevetoxin A can lead to significant mortalities .

Action Environment

The action of Brevetoxin A can be influenced by various environmental factors. For instance, the production of Brevetoxin A by Karenia brevis is associated with harmful algal blooms, known as the “Florida red tide,” which occur in the Gulf of Mexico and along the southern East Coast of the United States . The combined action of wind and surf can produce a contaminated sea-salt spray which can be inhaled by beachgoers during a coastal bloom .

properties

IUPAC Name |

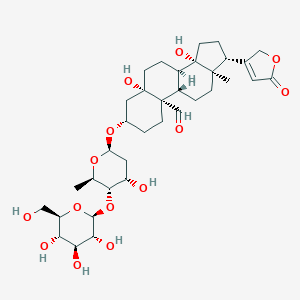

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIMUPHKPHTKF-HQUFVKSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879996 | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevetoxin A | |

CAS RN |

98112-41-5 | |

| Record name | Brevetoxin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

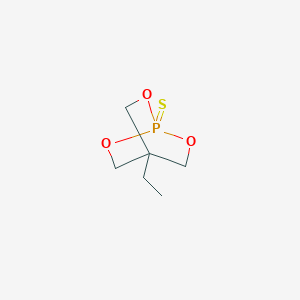

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

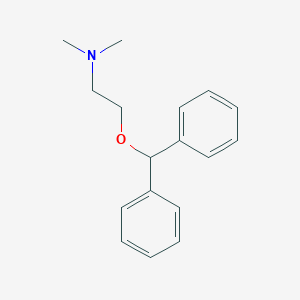

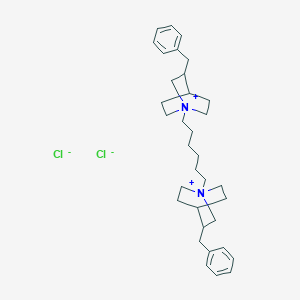

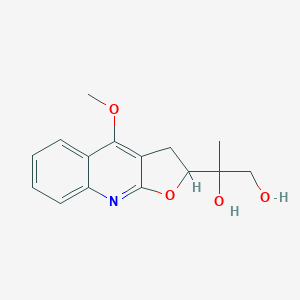

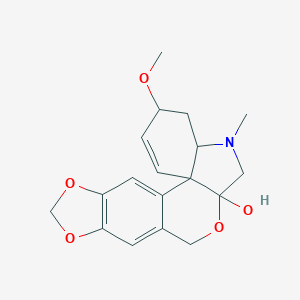

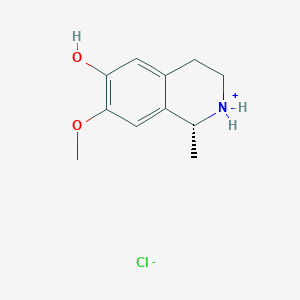

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)